molecular formula C8H5FN2O2 B12274980 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B12274980
M. Wt: 180.14 g/mol
InChI Key: JRQPQNVECRQBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C8H5FN2O2.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Uniqueness

5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific fluorine substitution, which can significantly influence its biological activity and chemical reactivity compared to its chloro and bromo analogs. The presence of fluorine can enhance the compound’s metabolic stability and binding affinity to target proteins .

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13)

InChI Key

JRQPQNVECRQBMR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CN=C1F)C(=O)O

Origin of Product

United States

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